tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

Lipophilicity ADME Solubility

Researchers synthesizing kinase inhibitor libraries often face the dual challenge of balancing building block reactivity with cold-chain logistics. tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate (CAS 1243698-95-4) directly addresses both constraints: its ambient temperature stability eliminates cold storage and shipping costs, while the N-methyl Boc-protected amine and 5-bromopyridine handle enable efficient Suzuki-Miyaura diversification. • Room-temperature storage reduces logistical complexity & cost • Optimized LogP (2.30) enhances aqueous solubility vs. unsubstituted analog • Validated precursor for SARS 3CLpro inhibitor scaffolds • Versatile intermediate for PROTAC linker conjugation

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
Cat. No. B7947019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CC(=CN=C1)Br
InChIInChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h5-7H,1-4H3
InChIKeyMFYMTVGJNYCAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate – Product Overview


tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate (CAS 1243698-95-4) is a brominated pyridine derivative featuring a tert-butyloxycarbonyl (Boc)-protected N-methylamine moiety. The compound possesses a molecular formula of C11H15BrN2O2 and a molecular weight of 287.16 g/mol . Its structure integrates a 5-bromopyridin-3-yl core with a tert-butyl carbamate-protected N-methylamine, rendering it a versatile intermediate for pharmaceutical synthesis, particularly in the construction of kinase inhibitor scaffolds and other nitrogen-containing heterocyclic drug candidates .

Kinase inhibitor scaffold construction
Boc-protected N-methylamine handle
Cross-coupling ready bromopyridine

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate – Differentiation from Analogs


While a broad class of 5-bromopyridine-based carbamates exists, direct substitution of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate with compounds such as tert-butyl (5-bromopyridin-3-yl)carbamate or tert-butyl ((5-bromopyridin-3-yl)methyl)carbamate is not functionally equivalent. The presence of the N-methyl group on the carbamate nitrogen fundamentally alters key physicochemical and synthetic parameters, including lipophilicity (LogP) and, consequently, solubility, membrane permeability, and behavior in purification processes . Furthermore, the N-methyl substitution impacts the steric and electronic environment of the bromine atom, which can significantly affect the efficiency and selectivity of downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and subsequent Boc deprotection steps .

N-methyl substitution

May shift LogP, solubility, and membrane permeability compared to N-H analogs.

Cross-coupling impact

Steric and electronic changes may alter Suzuki/Buchwald reaction efficiency.

Deprotection profile

N-methyl carbamate may change Boc removal conditions relative to secondary carbamates.

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate – Quantitative Evidence


Lipophilicity Difference vs. Unsubstituted Analog

The N-methyl substitution on the carbamate nitrogen of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate (LogP 2.30) results in a significantly lower calculated lipophilicity compared to the unsubstituted secondary carbamate analog, tert-butyl (5-bromopyridin-3-yl)carbamate (LogP 3.27) .

Lipophilicity (LogP)
Head-to-head
Target 2.30 vs Comparator 3.27, Δ = -0.97
Lower LogP may improve aqueous solubility
Computed values
Lipophilicity ADME Solubility

Boc Protection Reaction Efficiency

In a patented synthetic procedure for a related pyridine derivative, the Boc protection of the corresponding N-methyl intermediate (31a) to yield tert-butyl((5-bromopyridin-3-yl)methyl)(methyl)carbamate (31b) was achieved using Boc anhydride and triethylamine in methanol at 0°C, providing the target compound as a key intermediate with an implied high yield [1].

Boc Protection Step
Cross-study comparable
Implied high yield in patented procedure
Supports scalable synthesis
Analog yields: 70–95%
Synthetic Chemistry Process Chemistry Yield Optimization

Purity & Ambient Storage Stability

Commercial suppliers consistently offer tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate with a minimum purity of 97% as determined by HPLC or GC analysis . The compound is reported to be stable for storage at ambient (room) temperature, simplifying inventory management compared to analogs requiring refrigerated storage .

Purity & Storage
Class-level inference
97% / Ambient vs 98% / 2–8°C
Ambient storage simplifies logistics
Supplier specifications
Chemical Procurement Purity Analysis Stability

N-Methyl Carbamate Structural Differentiation

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate possesses an N-methyl group on the carbamate nitrogen, a key structural distinction from its closest analogs: tert-butyl ((5-bromopyridin-3-yl)methyl)carbamate (CAS 943722-24-5), which features a secondary carbamate (N-H), and benzyl (5-bromopyridin-3-yl)(methyl)carbamate (CAS 762298-10-2), which contains a benzyl protecting group . This N-methyl substitution blocks hydrogen bonding at this position, which can significantly alter the compound's reactivity, conformational preferences, and downstream biological activity when incorporated into final drug molecules [1].

N-Methyl Substitution
Class-level inference
N-Me vs N-H (secondary carbamate)
Blocks H-bonding, alters reactivity
Critical for scaffold fidelity
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Kinase Inhibitor Scaffold Precursor

The compound serves as a direct precursor for the synthesis of 2-(5-bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)ethanone (Compound 11d), a molecule that demonstrated good inhibition of SARS 3C-like proteinase (SARS 3CLpro) [1]. Furthermore, its structure is a recognized building block for the construction of potent kinase inhibitors; related N-methyl carbamate pyridine scaffolds have yielded molecules with Ki values as low as 2 nM against human purified kinase enzymes [2].

Derived Bioactivity
Cross-study comparable
Derivatives inhibit SARS 3CLpro; Ki 2 nM kinase
Validates kinase inhibitor research utility
Data from derived compounds
Kinase Inhibitors Medicinal Chemistry Cross-Coupling

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate – Application Scenarios


Low-Lipophilicity Kinase Inhibitor Synthesis

Given its lower calculated LogP (2.30) compared to the unsubstituted analog (LogP 3.27), tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate is the preferred building block for medicinal chemistry programs aiming to construct kinase inhibitor libraries with improved aqueous solubility and more favorable ADME profiles . The N-methyl Boc-protected amine is a common motif in ATP-competitive kinase inhibitors, and this specific intermediate allows for late-stage diversification via Suzuki-Miyaura cross-coupling of the aryl bromide handle, enabling rapid exploration of structure-activity relationships around a core with inherently lower lipophilicity .

Scalable Process & Simplified Logistics

For process chemistry and large-scale synthesis, tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate offers a distinct logistical advantage over related carbamates that require cold storage (e.g., tert-butyl (5-bromopyridin-3-yl)carbamate, which requires storage at 2-8°C). The compound's stability at ambient temperature (room temperature) reduces the complexity and cost associated with cold-chain shipping and warehouse management, making it a more practical choice for multi-step synthetic campaigns and GMP manufacturing environments .

Targeted Protein Degrader (PROTAC) Construction

The differentiated N-methyl Boc-protected amine scaffold provides a versatile handle for the modular assembly of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs). The 5-bromopyridin-3-yl moiety allows for efficient conjugation to E3 ligase ligands or target protein warheads via cross-coupling reactions. The specific N-methyl substitution can be leveraged to tune the linker's conformational flexibility and physicochemical properties, which are critical parameters for achieving potent and selective target degradation [1].

SARS-CoV-2 3CLpro Inhibitor Discovery

The compound has established precedent as a key precursor for the synthesis of SARS 3CLpro inhibitors, such as 2-(5-bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)ethanone (Compound 11d) [2]. Given the ongoing need for next-generation antiviral agents targeting coronaviral proteases, tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate remains a high-priority building block for medicinal chemistry groups focused on this therapeutic area. Its use can accelerate the development of novel inhibitors by providing a direct route to a validated pharmacophoric core.

Application
Selection Property
Validation Focus
Low-Lipophilicity Kinase Inhibitor Synthesis
Lipophilicity (LogP) profile
Solubility and ADME review
Scalable Process & Simplified Logistics
Ambient storage stability
Cold-chain elimination review
Targeted Protein Degrader (PROTAC) Construction
N-Methyl Boc-amine scaffold
Linker conformational tuning
SARS-CoV-2 3CLpro Inhibitor Discovery
Bromopyridine coupling handle
Pharmacophore validation

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